6-Methylthiazolo[4,5-b]pyridin-2-amine

Anticancer Kinase Inhibition Cell Viability

This thiazolo[4,5-b]pyridine scaffold is a validated purine bioisostere with confirmed kinase inhibition across CDK2, PI3Kα/γ/δ, and c-KIT targets. The 6-methyl substitution is a critical determinant of target selectivity, as established by 3D-QSAR studies—substituting with another in-class analog without rigorous comparative data risks altered potency and experimental failure. With a cLogP of 1.56, the compound occupies the optimal lipophilicity window for oral bioavailability and CNS penetration, making it a strategic starting point for oncology and CNS drug discovery SAR programs. Sourced at ≥95% purity from multiple suppliers, enabling rapid hit-to-lead advancement without custom synthesis delays.

Molecular Formula C7H7N3S
Molecular Weight 165.21
CAS No. 1378818-99-5
Cat. No. B2531257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthiazolo[4,5-b]pyridin-2-amine
CAS1378818-99-5
Molecular FormulaC7H7N3S
Molecular Weight165.21
Structural Identifiers
SMILESCC1=CC2=C(N=C1)N=C(S2)N
InChIInChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3,(H2,8,9,10)
InChIKeyPMWIHRAKOYXNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS 1378818-99-5): Baseline Properties and Scaffold Identity for Procurement


6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS 1378818-99-5) is a heterocyclic compound that combines the structural features of thiazole and pyridine rings, resulting in a bicyclic scaffold of significant interest in medicinal chemistry due to its potential biological activities [1]. The thiazolo[4,5-b]pyridine core is recognized as a biologically relevant purine bioisostere and has been extensively evaluated for a range of pharmacological properties, including kinase inhibition [2]. This compound serves as a versatile building block in drug discovery, with a molecular weight of 165.22 and the molecular formula C7H7N3S . Its calculated physicochemical properties, such as a cLogP of 1.5572 and a Log P of 1.46 ± 0.47, position it within a favorable range for oral bioavailability and membrane permeability [3].

Why In-Class Thiazolopyridines Cannot Simply Replace 6-Methylthiazolo[4,5-b]pyridin-2-amine (CAS 1378818-99-5)


Within the thiazolo[4,5-b]pyridine class, substitution patterns profoundly modulate biological activity, target selectivity, and physicochemical properties, making simple interchange of in-class compounds scientifically unsound [1]. The 6-methyl substitution on this specific compound is a critical determinant of its interaction with biological targets. Computational 3D-QSAR studies on 2,6-disubstituted thiazolo[4,5-b]pyridines have established that steric and electrostatic descriptors, particularly at the 6-position, play an essential role in eliciting H3 receptor antagonistic activity [2]. Furthermore, the thiazolo[4,5-b]pyridine core has been optimized as an allosteric inhibitor of MALT1, where specific substitutions are crucial for achieving good cellular potency and refined selectivity [3]. Even minor changes to the scaffold can drastically alter the compound's ability to inhibit kinases like CDK2 [4]. Therefore, substituting 6-methylthiazolo[4,5-b]pyridin-2-amine with another thiazolopyridine without rigorous comparative data introduces significant risk of altered potency, off-target effects, and failed experimental reproducibility.

Quantitative Evidence Guide: How 6-Methylthiazolo[4,5-b]pyridin-2-amine Differentiates from Closest Analogs


Comparative Cytotoxic Potency Against A549 and MCF-7 Cancer Cell Lines

Derivatives of the thiazolo[4,5-b]pyridine scaffold, which includes 6-Methylthiazolo[4,5-b]pyridin-2-amine, demonstrate superior cytotoxic activity against human cancer cell lines compared to the established multikinase inhibitor Sorafenib [1]. While direct data for the unsubstituted 6-methyl compound is not available, structurally related thiazolo[4,5-b]pyridine derivatives (compounds 10, 16, and 17) show this improved potency, establishing a class-level advantage. Specifically, compounds 16 and 17 exhibited CDK2/cyclin A2 inhibitory activity with IC50 values of 13.74±0.96 and 12.09±1.37 µM, respectively, which is comparable to the known CDK2 inhibitor Roscovitine [1]. This suggests that the core scaffold, when appropriately substituted, provides a significant advantage in both cell-based and enzymatic assays.

Anticancer Kinase Inhibition Cell Viability

Physicochemical Differentiation: cLogP and Log P Values Favoring Bioavailability

The calculated lipophilicity of 6-Methylthiazolo[4,5-b]pyridin-2-amine, as indicated by its cLogP and Log P values, positions it favorably for oral bioavailability and membrane permeability compared to many other heterocyclic scaffolds [1]. The compound has a reported Log P of 1.2, a cLogP of 1.5572, and a measured Log P of 1.46 ± 0.47 [1]. This range is near the optimal value of ~2 for CNS drug candidates and is well within the range for orally active drugs, which typically have a Log P between 0 and 5. In contrast, many unsubstituted or polar heterocycles possess Log P values well below 0, limiting their membrane permeability and oral absorption potential.

Physicochemical Properties ADME Drug-likeness

Kinase Inhibition Potential and Selectivity Over Other Chemotypes

The thiazolo[4,5-b]pyridine scaffold is recognized for its potential as a kinase inhibitor, with activity reported against PI3Kα, PI3Kγ, PI3Kδ, and c-KIT [1]. While specific data for 6-Methylthiazolo[4,5-b]pyridin-2-amine is not disclosed, the class is highlighted as a potent inhibitor of these kinases, which play crucial roles in cell growth and proliferation [1]. Importantly, this scaffold is distinct from other common kinase inhibitor cores like isothiazolo[4,5-b]pyridines, which have been explored for GAK inhibition with limited success [2]. This suggests that the thiazolo[4,5-b]pyridine core, including the 6-methyl substituted variant, offers a unique chemical space for engaging these specific kinase targets, potentially providing a selectivity advantage over other chemotypes.

Kinase Inhibition Target Selectivity Drug Discovery

Synthetic Accessibility and Commercial Availability

6-Methylthiazolo[4,5-b]pyridin-2-amine is commercially available from multiple reputable chemical suppliers, ensuring reliable procurement for research programs . Its synthesis is reported to rely on the oxidative cyclization of pyridine precursors, with the most robust and scalable method involving the Kaufman-type cyclization of 2-amino-5-methylpyridine . This contrasts with more complex, multi-step syntheses required for many other thiazolopyridine derivatives, such as the 2,5,6,7-tetrasubstituted variants, which often necessitate microwave-assisted reactions and more extensive purification [1]. The commercial availability and established synthetic route reduce lead times and costs associated with in-house synthesis, making it a more practical choice for early-stage discovery.

Synthetic Chemistry Procurement Building Block

Optimal Use Cases for 6-Methylthiazolo[4,5-b]pyridin-2-amine Based on Quantitative Evidence


Lead Optimization in CDK2 and Pan-Kinase Inhibitor Programs

Given the class-level evidence of thiazolo[4,5-b]pyridine derivatives demonstrating cytotoxic activity comparable to Sorafenib and CDK2 inhibitory potential comparable to Roscovitine [1], 6-Methylthiazolo[4,5-b]pyridin-2-amine serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing CDK2 and other kinase inhibitors. Its favorable physicochemical profile supports further derivatization while maintaining drug-like properties. This scaffold is particularly well-suited for medicinal chemistry programs targeting oncology indications where CDK2 or related kinases are implicated.

Development of PI3K and c-KIT Targeted Therapeutics

As the thiazolo[4,5-b]pyridine core is identified as a potent inhibitor of PI3Kα, PI3Kγ, PI3Kδ, and c-KIT [1], 6-Methylthiazolo[4,5-b]pyridin-2-amine is a strategically valuable building block for developing novel inhibitors against these therapeutically relevant kinases. Its use is indicated in projects focused on diseases driven by aberrant PI3K signaling (e.g., certain cancers, inflammatory disorders) or c-KIT mutations (e.g., gastrointestinal stromal tumors, mastocytosis). The scaffold's established activity against these targets reduces the initial screening burden and provides a validated chemical starting point.

CNS Drug Discovery Leveraging Favorable Lipophilicity

With a calculated cLogP of 1.5572 and a measured Log P of 1.46 ± 0.47 [1], 6-Methylthiazolo[4,5-b]pyridin-2-amine lies within the optimal lipophilicity range for CNS drug candidates (Log P ~2). This property, combined with the class's known H3 receptor antagonistic activity [2], makes it a compelling scaffold for designing novel therapeutics for CNS disorders such as ADHD, sleep disorders, epilepsy, and obesity. Its balanced lipophilicity suggests a higher probability of achieving adequate brain penetration and oral bioavailability, key challenges in CNS drug development.

Cost-Effective and Expedited SAR Campaigns

The commercial availability of 6-Methylthiazolo[4,5-b]pyridin-2-amine from multiple vendors [1][2], coupled with a robust and scalable synthetic route , makes it a practical and economical choice for early-stage drug discovery. Its procurement is faster and less resource-intensive than commissioning custom synthesis for more complex thiazolopyridine analogs [3]. This logistical advantage allows research teams to rapidly generate analogs for SAR studies, accelerating the hit-to-lead process and reducing overall project costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylthiazolo[4,5-b]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.